molecular formula C18H12F2N2O2S B2471944 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-63-9

2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2471944
CAS No.: 868674-63-9
M. Wt: 358.36
InChI Key: RETRNVQCJDIRCG-UZYVYHOESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzamide functional groups. The difluoro and methoxy groups would also contribute to the overall structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase its stability, and the difluoro and methoxy groups might influence its polarity and solubility .

Scientific Research Applications

Synthesis and Imaging Applications

  • PET Imaging Agent Synthesis : The compound was used in the synthesis of a potential PET imaging agent for detecting B-Raf(V600E) in cancers. This involved a multi-step synthesis process starting from 2,6-difluorobenzoic acid and resulting in the target tracer for radiolabeling (Wang et al., 2013).

Synthesis of Derivatives for Therapeutic Applications

  • Tuberculostatic Agents Development : A series of 2-hetaryl- and 2-(hetaryl)ylidene substituted derivatives, which included the 2,6-difluoro compound, were synthesized. Some of these compounds showed promise as tuberculostatic agents (Nosova et al., 2020).

Exploration in Antihyperglycemic Agents

  • Antidiabetic Agents Research : The compound was part of a study exploring new antihyperglycemic agents, specifically focusing on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives for diabetes mellitus treatment (Nomura et al., 1999).

Liquid Crystals Synthesis

  • Calamitic Liquid Crystals Synthesis : A new series of liquid crystals comprising a benzothiazole core, including this compound, were synthesized. These were studied for their mesomorphic properties using various techniques (Ha et al., 2010).

Fluorinated Molecules Synthesis for Pharmaceutical and Agrochemical Industries

  • Fluorinated Molecules Synthesis : The compound was involved in the synthesis of fluorinated molecules, which are widely used in the pharmaceutical and agrochemical industries. This research explored new methods for synthesizing elaborate difluorinated compounds (Cui et al., 2023).

Homogeneous Gold Catalysis

  • Optimizing Homogeneous Gold Catalysts : The compound was used in a study to optimize the performance of homogeneous L-Au-X catalysts, an important aspect of gold catalysis (Biasiolo et al., 2015).

Insecticide Studies

  • Boll Weevil Insecticide Research : Substituted benzamides, including this compound, were administered to adult boll weevils in laboratory settings to study their effectiveness as insecticides (Haynes, 1987).

Mechanism of Action

Target of Action

Compounds containing a propargyl group, such as f1816-1139, have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . Therefore, it’s plausible that F1816-1139 may interact with a variety of cellular targets.

Mode of Action

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that F1816-1139 might interact with its targets to modulate these biochemical processes.

Biochemical Pathways

Given the reported biological activities of propargyl-containing compounds, it’s likely that f1816-1139 may influence pathways related to cell proliferation, inflammation, and neurodegeneration .

Pharmacokinetics

The presence of a propargyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Given the reported biological activities of propargyl-containing compounds, it’s plausible that f1816-1139 may exert cytotoxic effects on certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

This compound, with its propargyl group, presents an interesting avenue for future research in pharmaceutical chemistry .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact should be avoided, and appropriate personal protective equipment should be worn when handling it .

Future Directions

The study of benzothiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O2S/c1-3-10-22-16-13(24-2)8-5-9-14(16)25-18(22)21-17(23)15-11(19)6-4-7-12(15)20/h1,4-9H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRNVQCJDIRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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